Cas no 1609395-94-9 ((2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide)

2-Methoxybenzyl[4-(methylthio)benzyl]amine hydrobromide is a chemically synthesized amine derivative with potential applications in pharmaceutical and organic synthesis. The compound features a 2-methoxybenzyl group and a 4-(methylthio)benzyl moiety, contributing to its unique reactivity and binding properties. The hydrobromide salt form enhances stability and solubility, making it suitable for further derivatization or formulation. Its structural characteristics suggest utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The presence of methoxy and methylthio substituents may influence electronic and steric properties, offering versatility in synthetic pathways. This compound is typically handled under controlled conditions due to its reactive nature.
(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide structure
1609395-94-9 structure
商品名:(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide
CAS番号:1609395-94-9
MF:C16H20BrNOS
メガワット:354.305102348328
MDL:MFCD13194077
CID:4608188

(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide 化学的及び物理的性質

名前と識別子

    • (2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide
    • MDL: MFCD13194077
    • インチ: 1S/C16H19NOS.BrH/c1-18-16-6-4-3-5-14(16)12-17-11-13-7-9-15(19-2)10-8-13;/h3-10,17H,11-12H2,1-2H3;1H
    • InChIKey: OZMVEMJBGPXFQK-UHFFFAOYSA-N
    • ほほえんだ: N(CC1=CC=CC=C1OC)CC1=CC=C(SC)C=C1.[H]Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 6

(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI91033-5g
(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide
1609395-94-9 95%
5g
$111.00 2024-04-20
abcr
AB220360-5 g
(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide; 95%
1609395-94-9
5 g
€218.80 2023-07-20
abcr
AB220360-5g
(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide, 95%; .
1609395-94-9 95%
5g
€218.80 2025-02-17
1PlusChem
1P00J455-5g
(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide
1609395-94-9 95%
5g
$128.00 2024-06-20
Ambeed
A978120-5g
(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide
1609395-94-9 95%
5g
$104.0 2024-04-23

(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide 関連文献

(2-methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromideに関する追加情報

Introduction to (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide (CAS No. 1609395-94-9)

The compound (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide (CAS No. 1609395-94-9) is a structurally complex organic compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzylamines, which are widely studied for their biological activities and applications in drug design. The molecule consists of two aromatic rings, each substituted with distinct functional groups, making it a unique candidate for exploring structure-activity relationships (SAR) in drug discovery.

The 2-methoxybenzyl group is a derivative of anisole, where a methoxy group (-OCH₃) is attached to the benzene ring at the para position relative to the benzylamine moiety. This substitution pattern is known to influence the electronic properties of the aromatic ring, potentially enhancing the compound's stability and bioavailability. On the other hand, the 4-(methylthio)benzyl group introduces a sulfur-containing substituent (-SCH₃), which can modulate the molecule's reactivity and interactions with biological targets. The combination of these two groups creates a versatile scaffold that can be tailored for specific therapeutic applications.

Recent studies have highlighted the importance of such compounds in targeting various disease states, including cancer, inflammation, and neurodegenerative disorders. For instance, researchers have reported that (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its pharmacological significance, this compound has also been explored for its role in enzyme inhibition and receptor modulation. A study published in 2023 demonstrated that (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide acts as a selective inhibitor of histone deacetylases (HDACs), which are enzymes implicated in epigenetic regulation and cancer progression. The ability of this compound to modulate HDAC activity without affecting other cellular processes suggests its potential as a targeted therapy for cancer treatment.

The synthesis of (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both preclinical and clinical studies. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has enabled precise characterization of the compound's structure and purity.

From an application perspective, (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide has shown promise in preclinical models of chronic diseases. For example, studies have demonstrated its efficacy in reducing oxidative stress and mitigating cellular damage in models of neurodegenerative diseases such as Alzheimer's disease. These findings suggest that the compound could serve as a foundation for developing innovative therapeutics aimed at addressing unmet medical needs.

In conclusion, (2-Methoxybenzyl)[4-(Methylthio)Benzyl]Amine Hydrobromide (CAS No. 1609395-94-9) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structural features, combined with emerging insights into its biological activities, position it as a promising candidate for further research and development in the field of medicinal chemistry.

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